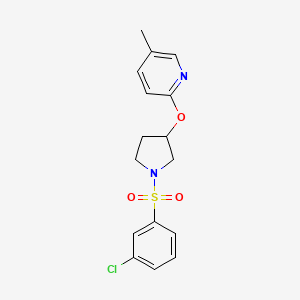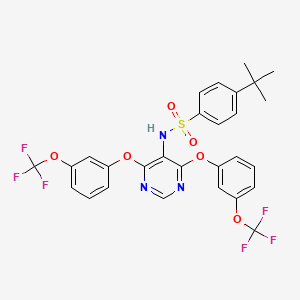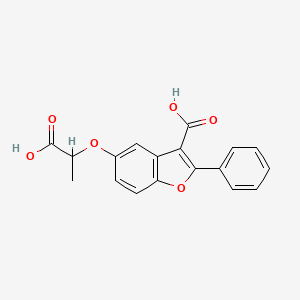
5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid is an organic compound belonging to the benzofuran class. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring structure. This specific molecule has a carboxyethoxy group (CH2CH2COOH) attached to the 5th position of the benzofuran ring, a phenyl group at the 2nd position, and another carboxylic acid group (COOH) at the 3rd position.
Vorbereitungsmethoden
The synthesis of 5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid typically involves the reaction of 5-(1-carboxyethoxy) isophthalic acid with appropriate reagents under controlled conditions. One method involves the use of cadmium nitrate hexahydrate and 4,4′-bipyridine to form a metal-organic framework . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions:
Hydrolysis: The ester linkage (carboxyethoxy group) can be hydrolyzed under acidic or basic conditions, breaking it down into ethanol and the corresponding carboxylic acid.
Decarboxylation: The carboxylic acid groups might undergo decarboxylation at high temperatures, releasing CO2 and forming ketone or anhydride functionalities.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Wissenschaftliche Forschungsanwendungen
5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used in the synthesis of metal-organic frameworks (MOFs) for the extraction of organic compounds from environmental samples.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as luminescent coordination polymers for the detection of antibiotics and pesticides.
Wirkmechanismus
The mechanism of action of 5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act on ionotropic and metabotropic receptors in the central nervous system, influencing neurotransmitter activity . The exact pathways and targets can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
5-(1-Carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid can be compared with other similar compounds, such as:
5-(1-Carboxyethoxy)-2-methyl-1-benzofuran-3-carboxylic acid: This compound has a methyl group instead of a phenyl group at the 2nd position.
4-(1-Carboxyethoxy)benzoic acid: This compound has a similar carboxyethoxy group but lacks the benzofuran ring structure.
Eigenschaften
IUPAC Name |
5-(1-carboxyethoxy)-2-phenyl-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-10(17(19)20)23-12-7-8-14-13(9-12)15(18(21)22)16(24-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZWDICAXJFHSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid](/img/structure/B2747909.png)
![N-butyl-N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2747910.png)

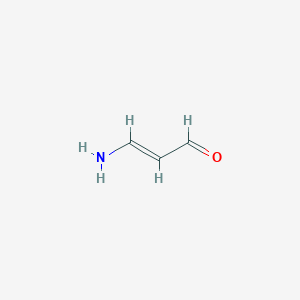
![(13E)-Spiro[11-oxa-3,18-diazatricyclo[16.5.0.05,10]tricosa-5,7,9,13-tetraene-16,3'-azetidine]-4,17-dione;2,2,2-trifluoroacetic acid](/img/structure/B2747917.png)
![1-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2747921.png)
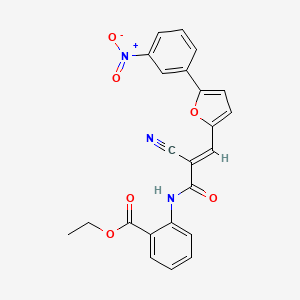
![7-ethyl-1,3-dimethyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2747924.png)

